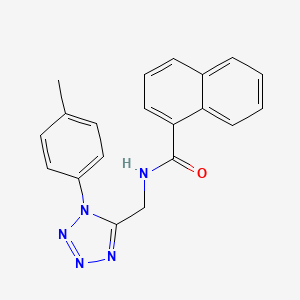

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Description

N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a nitrogen-rich heterocyclic compound featuring a tetrazole ring fused with a p-tolyl group and a naphthamide moiety. Tetrazoles are known for their high nitrogen content, thermal stability, and applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids (e.g., in angiotensin II receptor antagonists like losartan) . The p-tolyl substituent enhances lipophilicity, while the naphthamide group contributes to π-π stacking interactions, making this compound relevant for drug design and energetic materials research.

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-14-9-11-16(12-10-14)25-19(22-23-24-25)13-21-20(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTQLKQFCXHQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Naphthamide Group: The naphthamide group can be synthesized by reacting naphthalene with an appropriate amine and an acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has significant potential as a pharmaceutical scaffold. Its structure allows for interactions with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Research indicates that derivatives of this compound may exhibit promising antitumor activity, making it a candidate for drug development aimed at specific enzymes or receptors involved in cancer pathways .

Case Study: Antitumor Activity

A study on related compounds demonstrated that naphthalimide derivatives linked to triazoles showed significant antitumor activity against lung cancer cells, suggesting that similar structural motifs could enhance the efficacy of this compound in cancer therapeutics .

Materials Science

The compound's unique structural properties make it suitable for developing advanced materials such as organic semiconductors and light-emitting diodes. The stability provided by the naphthamide moiety enhances its potential application in electronic devices.

This compound can serve as a building block for synthesizing more complex molecules, facilitating new synthetic methodologies. Its ability to participate in various chemical reactions makes it valuable in organic synthesis applications .

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and naphthamide group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Aromatic Substitutents

- N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (Compound 48) Structure: Contains dual tetrazole rings linked via a methylene bridge. Synthesis: Prepared via a two-step nitration using 100% HNO₃, yielding 65% after extraction .

- Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) Structure: Combines tetrazole with an imidazole-propanoate ester. Properties: Melting point and NMR data (δ 5.38 ppm for methylene protons) suggest rigidity akin to the target compound . Applications: Used in intermediate synthesis for bioactive molecules, highlighting the versatility of tetrazole scaffolds.

Naphthamide-Containing Analogues

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Structure : Features a triazole-naphthalene core instead of tetrazole.

- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 90–95% yields .

- Pharmacological Relevance : Demonstrated strong C=O stretching (IR 1671 cm⁻¹) and NH bonding (NMR δ 10.79 ppm), critical for receptor binding .

Pharmacologically Active Tetrazole Derivatives

- Losartan and Valsartan

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely requires nitration or cycloaddition strategies (as seen in ), but the p-tolyl group may necessitate regioselective protection/deprotection steps.

- Thermal Stability : Tetrazole derivatives like Compound 48 exhibit stability under nitration conditions , suggesting the target compound may also tolerate energetic reactions.

- Pharmacokinetics : The naphthamide group could improve membrane permeability compared to simpler acetamide derivatives (e.g., Compound 6a ).

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS No. 920460-37-3) is a complex organic compound featuring a tetrazole ring, a naphthamide group, and a p-tolyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 270.30 g/mol

- Density: Not available

- Boiling Point: Not available

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring: Reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

- Attachment of the p-Tolyl Group: Introduced through a palladium-catalyzed cross-coupling reaction.

- Formation of the Naphthamide Group: Achieved by reacting naphthalene with an appropriate amine and an acylating agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole ring and naphthamide group facilitate various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate target activity.

Biological Activity

Research indicates that compounds with tetrazole moieties exhibit diverse biological activities, including:

- Antimicrobial Activity: Tetrazole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties: Some studies suggest that this compound may inhibit tumor growth through apoptosis induction.

- Anti-inflammatory Effects: The compound may reduce inflammatory responses by modulating cytokine production.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of tetrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating potential as an antibiotic agent. -

Anticancer Research:

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. -

Anti-inflammatory Effects:

Research on inflammatory models indicated that this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Q & A

Q. Basic

- IR spectroscopy : Peaks at 3262–3302 cm⁻¹ (–NH), 1671–1682 cm⁻¹ (C=O), and 1254–1275 cm⁻¹ (–C–O) confirm functional groups .

- NMR : Distinct signals for –OCH₂ (δ ~5.46 ppm), triazole protons (δ ~8.36 ppm), and aromatic protons (δ 7.20–8.61 ppm) .

- HRMS : Exact mass matching (e.g., [M+H]⁺ deviation <0.0011 Da) validates molecular formulae .

How can reaction yields be optimized for derivatives of this compound?

Advanced

Yields depend on solvent ratios, catalysts, and reaction time. For example:

| Condition | Yield Range | Source |

|---|---|---|

| Cu(OAc)₂ in t-BuOH:H₂O (3:1), 6–8 h | 65–93% | |

| Trimethylsilyl azide with dibutyltin oxide | Up to 93% |

Q. Methodological tips :

- Increase catalyst loading (e.g., 10 mol% Cu(OAc)₂).

- Use high-purity solvents to minimize side reactions .

How can by-products like N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)methyl)benzamide be mitigated during synthesis?

Q. Advanced

- By-product formation : Occurs due to competing [3+2] cycloaddition pathways .

- Mitigation strategies :

What is the pH stability profile of this compound, and how should storage conditions be designed?

Q. Advanced

- Stability : Stable across a wide pH range (2–12), but prolonged exposure to extremes (>12 hours) may degrade the tetrazole ring .

- Storage recommendations :

How can contradictory NMR data (e.g., overlapping aromatic signals) be resolved?

Q. Advanced

- 2D NMR techniques : Use COSY or HSQC to resolve overlapping δ 7.20–8.61 ppm signals .

- Deuterated solvents : DMSO-d₆ enhances resolution for –NH protons (δ ~10.79 ppm) .

- Variable-temperature NMR : Reduces signal broadening in crowded regions .

What nitration conditions are suitable for modifying the p-tolyl group?

Q. Advanced

- Method : React with 100% HNO₃ at 0–2°C for 12 hours, followed by cold-water quenching .

- Yield : ~65% for nitro derivatives.

- Caution : Avoid elevated temperatures to prevent tetrazole ring decomposition .

How can SHELX software improve crystallographic refinement for this compound?

Q. Advanced

- SHELXL : Refine high-resolution X-ray data by adjusting anisotropic displacement parameters .

- SHELXE : Resolve twinning in crystals via dual-space cycling .

- Example workflow :

How can structure-activity relationship (SAR) studies guide drug design for this compound?

Q. Advanced

- Key modifications :

- Biotransformation insights : Metabolites like SR 49498 (tetrazole-containing derivatives) inform detoxification pathways .

What computational tools are recommended for modeling this compound’s interactions?

Q. Advanced

- ORTEP-3 : Visualize molecular geometry and thermal ellipsoids (e.g., bond angles in the tetrazole ring) .

- DFT calculations : Optimize structures at the B3LYP/6-31G* level to predict electrostatic potential maps .

- Docking studies : Use AutoDock Vina to simulate binding to GPCRs (e.g., angiotensin II receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.